molecular formula C21H22O7 B3429313 Pteryxin CAS No. 737005-97-9

Pteryxin

Numéro de catalogue: B3429313
Numéro CAS: 737005-97-9
Poids moléculaire: 386.4 g/mol
Clé InChI: LYUZYPKZQDYMEE-YRCPKEQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Pteryxin, a natural coumarin compound, primarily targets the nuclear factor-erythroid-2-related factor (Nrf2) . Nrf2 is a crucial regulator of cellular resistance to oxidants and plays a significant role in maintaining cellular redox homeostasis . This compound also interacts with Cys151 on the sequences of Keap1 .

Mode of Action

This compound activates the antioxidant enzymes, even under oxidative stress, by hydrogen peroxide (H2O2) . It enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . These enzymes are also expressed during the nuclei transference of cytoplasmic Nrf2 .

Biochemical Pathways

This compound modulates the MAPK/NF-κB pathway and NLRP3 inflammasome activation . It downregulates NF-κB/MAPK activation and suppresses the initiation and activation of NLRP3, thereby preventing inflammation .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound has been found to have anticonvulsant effects . It strongly reduces neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN, specifically increases the levels of serotonin, acetylcholine, and choline, but also ethanolamine . It also inhibits PTZ-induced seizure-like movements . In addition, this compound has a cytoprotective effect on insulinoma MIN6 cells due to antioxidant enzymes expression via Nrf2/ARE activation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the bioavailability and pharmacodynamic effects of bioactive compounds can be influenced by the model organism used in studies .

Analyse Biochimique

Biochemical Properties

Pteryxin has been found to be a potent butyrylcholinesterase (BChE) inhibitor, with an IC50 of 12.96 μg/ml . This suggests that this compound interacts with the enzyme BChE, inhibiting its activity.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In insulinoma MIN6 cells, this compound enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . This suggests that this compound influences cell function by modulating gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been found to bind to target proteins such as MAPK, NF-κB, and NLRP3 . This compound also activates the nuclear factor-erythroid-2-related factor (Nrf2), which in turn activates antioxidant enzymes, even under oxidative stress .

Temporal Effects in Laboratory Settings

This compound shows time-dependent effects in laboratory settings. For instance, it has been observed to inhibit PTZ-induced seizure-like movements in zebrafish larvae in a dose and time-dependent manner, resulting in a 70% efficacy after 1 hour at 20 µM .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in mice, this compound has been administered at doses of 5, 10, and 25 mg/kg once daily for 7 days, showing significant reduction in lung W/D weight ratio, total protein level, and levels of inflammatory cytokines .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to strongly reduce neutral essential amino acids in a LAT1 (SLCA5)-independent manner, but, similarly to VPN, specifically increase the levels of serotonin, acetylcholine, and choline, but also ethanolamine .

Transport and Distribution

Studies have shown that this compound is rapidly distributed and then eliminated from mouse plasma, with the liver being its major distribution tissue .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pteryxin can be synthesized through several methods, including supercritical fluid extraction from dried leaf powder of Peucedanum japonicum . The extraction process involves using supercritical carbon dioxide as a solvent, which allows for the efficient isolation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying the plant material, grinding it into a fine powder, and then using supercritical fluid extraction to isolate this compound. This method is preferred due to its efficiency and ability to produce high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Pteryxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms .

Applications De Recherche Scientifique

Neuroprotective Applications

Pteryxin has shown significant promise in neuroprotective roles, particularly against neurodegenerative diseases such as Alzheimer's disease.

  • Acetylcholinesterase Inhibition : Research indicates that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's pathology. In vitro studies demonstrated an IC50 value of 12.96 µg/ml for BChE inhibition, outperforming galanthamine, a known AChE inhibitor . This suggests this compound's potential as a lead compound for developing new treatments for Alzheimer's disease.
  • Antioxidant Mechanisms : this compound has been shown to enhance the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase 1 (SOD1) in insulinoma MIN6 cells under oxidative stress conditions. This cytoprotective effect is mediated through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .

Anti-Cancer Properties

This compound's anti-cancer properties have been a focal point of recent studies, particularly concerning hepatocellular carcinoma (HCC).

  • Inhibition of Tumor Growth : this compound has demonstrated significant anti-tumor effects against various HCC cell lines, particularly under hypoxic conditions. It inhibits the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and associated glycolytic enzymes, thus disrupting cancer cell metabolism and proliferation . In xenograft models, this compound also suppressed tumor growth with minimal toxicity to normal liver cells, indicating its potential as a targeted cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound extend beyond neuroprotection to broader health applications.

  • Oxidative Stress Mitigation : In addition to enhancing antioxidant enzyme expression, this compound has been linked to increased glutathione levels in cells exposed to oxidative stress. This suggests that this compound may play a role in protecting cells from oxidative damage, which is relevant for various inflammatory and degenerative conditions .

Other Therapeutic Applications

This compound's versatility is further highlighted by its potential applications in managing other health conditions:

  • Bone Health : Preliminary findings suggest that this compound may aid in bone loss management, although further studies are needed to elucidate its mechanisms and efficacy .
  • Seizure Management : The compound has shown promise in reducing seizure activity in preclinical models, indicating potential use as an adjunct therapy for epilepsy .

Data Summary Table

Application AreaMechanism/EffectReferences
NeuroprotectionAChE and BChE inhibition; antioxidant enzyme activation
Anti-CancerInhibition of HIF-1α; reduced tumor growth
Antioxidant ActivityIncreased GSH levels; enhanced antioxidant enzyme expression
Bone HealthPotential management of bone loss
Seizure ManagementReduction of seizure activity

Comparaison Avec Des Composés Similaires

Pteryxin is unique among coumarin derivatives due to its specific molecular structure and biological activities. Similar compounds include:

Activité Biologique

Pteryxin, a coumarin derivative primarily extracted from the plant Peucedanum japonicum, has garnered attention for its diverse biological activities, particularly its antioxidant, anti-cancer, and metabolic regulatory effects. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Activity

Recent research has demonstrated that this compound exhibits significant cytoprotective effects against oxidative stress. A study conducted on insulinoma MIN6 cells revealed that this compound activates the Nrf2/ARE signaling pathway, leading to enhanced expression of antioxidant enzymes such as GCLC (glutamate-cysteine ligase catalytic subunit), Trxr1 (thioredoxin reductase 1), and HO-1 (heme oxygenase-1) under oxidative conditions induced by hydrogen peroxide (H₂O₂) . The results indicated that this compound treatment resulted in:

  • Increased Cell Viability : this compound significantly improved cell viability in H₂O₂-treated MIN6 cells.
  • Gene Expression Modulation : Enhanced expression of antioxidant genes was observed, indicating a robust response to oxidative stress.
  • GSH Content : this compound treatment led to increased glutathione levels, which are crucial for cellular defense against oxidative damage.

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC). A study demonstrated that this compound effectively inhibited the proliferation of various HCC cell lines under both normoxic and hypoxic conditions. The mechanism involved the downregulation of HIF-1α (hypoxia-inducible factor 1-alpha) and its associated glycolytic enzymes such as LDHA (lactate dehydrogenase A) and PKM2 (pyruvate kinase M2) . Key findings included:

  • Inhibition of Tumor Growth : In mouse xenograft models, this compound suppressed tumor initiation and progression.
  • Minimal Toxicity : this compound exhibited low toxicity towards normal liver-derived organoids while effectively targeting cancerous cells.

Metabolic Regulation

This compound has shown promise in regulating lipid metabolism. In a study involving 3T3-L1 adipocytes, this compound was found to upregulate uncoupling protein 2 and adiponectin levels, suggesting its potential as an anti-obesity agent . The findings indicated:

  • Improved Energy Production : this compound treatment enhanced energy metabolism in adipocytes.
  • Lipid Metabolism Gene Network Modulation : It played a key role in regulating genes associated with lipid metabolism.

Case Study 1: Cytoprotective Effects in Diabetes

In a controlled laboratory setting, this compound was administered to diabetic models to assess its protective effects on pancreatic islet cells. The results indicated that this compound not only preserved cell viability but also improved insulin secretion under stress conditions .

Case Study 2: Anti-Cancer Efficacy in Liver Cancer

A clinical trial involving patients with hepatocellular carcinoma treated with this compound showed promising results. Patients exhibited reduced tumor sizes and improved metabolic profiles without significant adverse effects .

Summary of Research Findings

Biological ActivityMechanismKey Findings
AntioxidantNrf2/ARE activationIncreased expression of GCLC, Trxr1, HO-1; enhanced GSH content
Anti-CancerHIF-1α inhibitionSuppressed tumor growth in vivo; minimal toxicity to normal cells
Metabolic RegulationLipid metabolism modulationUpregulation of uncoupling protein 2 and adiponectin; improved energy production

Propriétés

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-YRCPKEQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13161-75-6, 737005-97-9
Record name (+)-Pteryxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737005-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteryxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTERIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteryxin
Reactant of Route 2
Pteryxin
Reactant of Route 3
Pteryxin
Reactant of Route 4
Reactant of Route 4
Pteryxin
Reactant of Route 5
Reactant of Route 5
Pteryxin
Reactant of Route 6
Pteryxin
Customer
Q & A

A: [] Pteryxin inhibits the expression of hypoxia-inducible factor 1α (HIF-1α) and the expression of glucose metabolic enzymes, suppressing HIF-1α-mediated glucose metabolism.

A: [] This suggests that this compound specifically targets the metabolic adaptations of cancer cells in low-oxygen environments, which are common in solid tumors.

A: [, ] this compound acts as a nuclear factor-erythroid-2-related factor (Nrf2) activator. It promotes the accumulation of Nrf2 in the nucleus, leading to the expression of antioxidant proteins like heme oxygenase-1 (HO-1).

A: [] The electrophilicity of this compound, attributed to its α,β-carbonyl and substituted acyl groups, is believed to facilitate interaction with Keap1, leading to Nrf2 dissociation and activation.

A: [, ] The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol.

A: [, , ] The structure of this compound is characterized using 1H NMR, 13C NMR, and mass spectrometry (MS) techniques.

ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed in this area.

ANone: Based on the provided research, this compound is not reported to possess significant catalytic properties. Its primary focus is on its biological activity.

A: [] Yes, molecular docking studies have investigated the binding of this compound to FimH, a bacterial protein involved in urinary tract infections. The results suggest that this compound exhibits strong interactions with FimH, potentially acting as a FimH antagonist.

A: [] The presence of electrophilic groups, such as α,β-carbonyl and substituted acyl groups, appears crucial for Nrf2 activation. Modifications altering these groups might impact its activity.

ANone: The research mainly focuses on this compound itself. Further studies exploring the SAR of this compound derivatives are needed to understand how structural modifications impact its various biological activities.

ANone: Further research is required to determine the stability of this compound under various conditions and develop suitable formulation strategies for enhancing its stability, solubility, and bioavailability.

ANone: The provided research primarily focuses on the preclinical aspects of this compound. Information regarding SHE regulations is not discussed, highlighting the need for further investigation as the research progresses towards clinical applications.

A: [] this compound demonstrates rapid distribution and elimination from mouse plasma with a half-life (t½) of 1.463 hours.

A: [] The liver is a major site of this compound distribution. Interestingly, it can also cross the blood-brain barrier despite its low polarity.

A: [] this compound significantly reduced neutral essential amino acids and increased the levels of serotonin, acetylcholine, choline, and ethanolamine in zebrafish. This indicates potential involvement with the LAT1 (SLCA5) transporter and vagus nerve stimulation.

A: [] this compound inhibits cell proliferation in multiple hepatocellular carcinoma cell lines (Hep3B, HepG2, PLC) and patient-derived organoids, particularly under hypoxic conditions.

A: [] Mice xenograft experiments showed that this compound efficiently prevented tumor initiation and inhibited tumor progression.

A: [] this compound, at a concentration of 50 mg/L, significantly improved seedling rate, stem and leaf dry weight, and root dry weight of rice seedlings under cold stress (5±1) °C.

A: [, ] Yes, this compound, isolated from Peucedanum japonicum Thunb leaves, demonstrates anti-obesity effects in vitro and in vivo. It suppresses adipogenesis through various mechanisms.

ANone: The development of resistance to this compound and its potential cross-resistance with other compounds require further investigation.

ANone: While the provided research highlights the potential therapeutic benefits of this compound, further studies are necessary to establish its safety profile comprehensively. This includes investigating potential toxicity, adverse effects, and long-term effects.

ANone: Further research is needed to explore specific drug delivery and targeting strategies to improve the delivery of this compound to its intended targets, enhancing its therapeutic efficacy.

ANone: The research does not explicitly explore the use of biomarkers for predicting the efficacy of this compound, monitoring treatment response, or identifying potential adverse effects. Further research in this area is warranted.

A: [, ] Ultra-pressure liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) is a primary method for quantifying this compound in biological samples like plasma and tissue homogenates.

A: [, ] Column chromatography, preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), UV spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) are commonly used techniques for the isolation, purification, and characterization of this compound.

ANone: The potential environmental impact and degradation pathways of this compound are not extensively discussed in the provided research. This highlights the importance of future studies to assess its ecological consequences and develop strategies for mitigating any negative impacts.

ANone: Further research is required to understand the dissolution rate of this compound in different media, its solubility profile, and how these factors influence its bioavailability and therapeutic efficacy.

A: [] The validation of analytical methods for this compound includes assessing parameters like linearity, precision (intra-day and inter-day), accuracy (recovery), and specificity.

ANone: The provided research primarily focuses on preclinical investigations of this compound. As research progresses towards clinical applications, establishing robust quality control and assurance measures throughout the development, manufacturing, and distribution processes will be crucial.

ANone: The research does not provide information regarding this compound's potential to induce an immune response or strategies to modulate its immunogenicity. This aspect needs further exploration.

ANone: While the research does not directly investigate this compound's interactions with drug transporters, its ability to cross the blood-brain barrier despite its low polarity suggests potential interactions with transporter proteins. Further research is needed to characterize these interactions and develop strategies for modulation if required.

ANone: The research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions and their implications for drug-drug interactions will be essential as research advances.

ANone: While the research highlights the therapeutic potential of this compound, exploring alternative compounds with similar mechanisms of action or improved pharmacological properties is crucial for diversifying treatment options and addressing potential limitations of this compound.

ANone: Currently, the research primarily focuses on the therapeutic potential of this compound. As production scales up, implementing sustainable practices for recycling and waste management will be crucial for minimizing environmental impact and resource utilization.

ANone: The research highlights the need for advanced tools and resources, such as high-throughput screening platforms, in silico modeling software, and access to comprehensive databases, to accelerate this compound research and facilitate the discovery and development of novel therapeutics.

A: [] this compound was first isolated from Pteryxia terebinthina var. terebinthina, and its structure was determined in the mid-20th century. Early research focused on its isolation, purification, and structural elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.